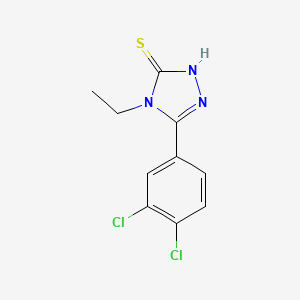
Gnetifolin M
Overview
Description
Preparation Methods
Gnetifolin M is typically isolated from natural sources rather than synthesized industrially. The primary source is the lianas of Gnetum montanum . The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound
Chemical Reactions Analysis
Gnetifolin M, like other stilbenes, can undergo various chemical reactions:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydrostilbenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the stilbene structure.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve organic solvents and controlled temperatures.
Major Products: The major products depend on the specific reaction but can include various oxidized or reduced stilbene derivatives.
Scientific Research Applications
Gnetifolin M has several scientific research applications:
Chemistry: Used as a model compound for studying stilbene chemistry and reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Gnetifolin M involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells and inhibits cell proliferation.
Comparison with Similar Compounds
Gnetifolin M is unique among stilbenes due to its specific structure and biological activities. Similar compounds include:
Resveratrol: Another well-known stilbene with antioxidant and anticancer properties.
Gnetol: A stilbene isolated from the same plant, Gnetum montanum, with similar biological activities.
Piceatannol: A hydroxylated derivative of resveratrol with enhanced biological activities.
This compound stands out due to its specific molecular structure and the unique combination of biological activities it exhibits.
Properties
IUPAC Name |
2-(3-hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-11-6-9(5-10(16)7-11)15-8-12-13(17)3-2-4-14(12)19-15/h2-8,16-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYJPSJEXBTRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=CC3=C(C=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3037053.png)
![5,5-dimethyl-2-({[4-(methylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B3037054.png)
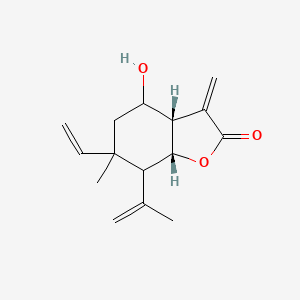
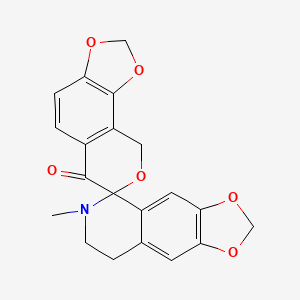
![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3037059.png)
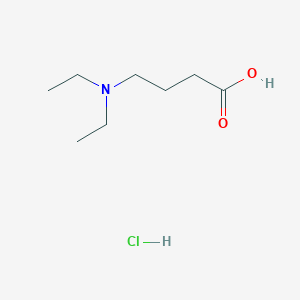
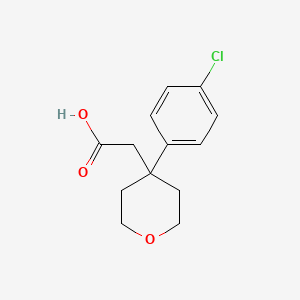

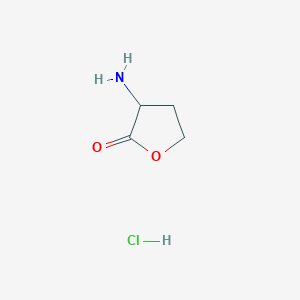

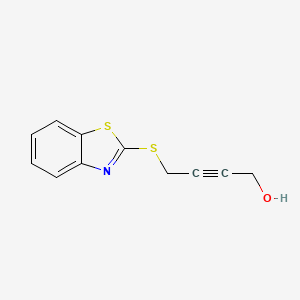
![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)
